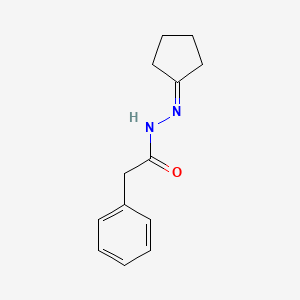![molecular formula C17H18N2O2 B5214749 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5214749.png)
2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, inflammation, and immune response. The activation of these receptors by this compound leads to the inhibition of neurotransmitter release, resulting in the analgesic and anti-inflammatory effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in a dose-dependent manner. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system, which is important for studying the physiological and biochemical effects of this system. Additionally, this compound has a long half-life, which allows for sustained effects in animal models.
One of the limitations of using this compound in lab experiments is its potential for abuse and dependence. This compound has been classified as a Schedule I controlled substance in the United States, which limits its availability for research purposes. Additionally, the long half-life of this compound can also make it difficult to control the duration and intensity of its effects in animal models.
Orientations Futures
There are several future directions for the use of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in scientific research. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has shown promise in the treatment of various types of cancer, and further studies are needed to explore its potential as an anticancer agent. Furthermore, the development of novel synthetic cannabinoids with improved selectivity and safety profiles is an area of active research.
Méthodes De Synthèse
The synthesis method of 2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-methylbenzoyl chloride with 4-methylphenylamine, followed by the reaction of the resulting intermediate with ethyl 2-bromoacetate. The final product is obtained by hydrolysis of the ester group using sodium hydroxide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. Additionally, this compound has been investigated for its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
2-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-18-17(21)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFIOGWSPGTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)


![5-(2,4-dichlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5214685.png)
![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![N-[(benzyloxy)carbonyl]-N-(4-methylphenyl)tryptophanamide](/img/structure/B5214715.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)

![3-{1-cyano-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5214732.png)
![pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylmethanol](/img/structure/B5214748.png)
